molecular formula C10H9BrN2O3 B13048880 Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate

Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate

Cat. No.: B13048880
M. Wt: 285.09 g/mol
InChI Key: GNIBHFNPNVPQGG-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. This compound is characterized by its unique structure, which includes a bromine atom at the 2-position, a methoxy group at the 6-position, and a carboxylate ester at the 7-position. The molecular formula of this compound is C10H9BrN2O3, and it has a molecular weight of 285.10 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions, use of catalysts, and scaling up of the process to achieve higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-methoxyimidazo[1,2-A]pyridine-7-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted imidazo[1,2-A]pyridine derivatives, which can have different functional groups and properties .

Biological Activity

Methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate is a nitrogen-containing heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug development. This article aims to provide a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data.

Basic Information

PropertyValue
CAS Number 2225878-69-1
Molecular Formula C10H9BrN2O3
Molecular Weight 285.10 g/mol
Appearance Off-white to light yellow solid
Purity ≥95%

Structure

The compound features a bromine atom at the 2-position and a methoxy group at the 6-position of the imidazo[1,2-a]pyridine ring. This structural configuration is critical for its biological activity.

Research indicates that compounds in the imidazo[1,2-a]pyridine class exhibit various biological activities, including:

  • Antitumor Activity : Some derivatives have shown promise as anticancer agents by inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Properties : Certain analogs have demonstrated effectiveness against bacterial and fungal strains, suggesting potential as antimicrobial agents.
  • Neuroprotective Effects : Studies have indicated that these compounds may inhibit specific enzymes involved in neurodegenerative diseases, thus offering protective effects on neuronal cells.

Case Studies

  • Antitumor Efficacy : A study involving a series of imidazo[1,2-a]pyridine derivatives showed that this compound exhibited significant cytotoxicity against various cancer cell lines. The compound was found to induce apoptosis and inhibit proliferation effectively.
  • Sphingomyelinase Inhibition : Research on related compounds has pointed to their ability to inhibit neutral sphingomyelinase (nSMase), an enzyme implicated in Alzheimer's disease. This inhibition could potentially reduce neuroinflammation and improve cognitive function in animal models.
  • Antimicrobial Activity : In vitro testing revealed that the compound demonstrated notable activity against pathogenic bacteria and fungi, suggesting its utility in developing new antimicrobial therapies.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

  • Bromine Substitution : The presence of bromine at the 2-position enhances lipophilicity and may improve permeability across biological membranes.
  • Methoxy Group : The methoxy group at the 6-position can influence receptor binding affinity and selectivity.

Absorption and Distribution

The compound is predicted to have high gastrointestinal absorption and favorable distribution characteristics due to its lipophilic nature. It is also identified as a blood-brain barrier (BBB) permeant, which is crucial for neuroactive compounds.

Metabolism

Preliminary studies suggest that this compound may undergo metabolic processes typical for heterocyclic compounds, including cytochrome P450-mediated oxidation.

Properties

Molecular Formula

C10H9BrN2O3

Molecular Weight

285.09 g/mol

IUPAC Name

methyl 2-bromo-6-methoxyimidazo[1,2-a]pyridine-7-carboxylate

InChI

InChI=1S/C10H9BrN2O3/c1-15-7-4-13-5-8(11)12-9(13)3-6(7)10(14)16-2/h3-5H,1-2H3

InChI Key

GNIBHFNPNVPQGG-UHFFFAOYSA-N

Canonical SMILES

COC1=CN2C=C(N=C2C=C1C(=O)OC)Br

Origin of Product

United States

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